3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride

Lipophilicity SAR Medicinal chemistry

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride (CAS 1803584-07-7) is a substituted aniline building block belonging to the anilinopiperazine class. Its structure combines a meta‑methylaniline core with an N‑4 isopropyl‑substituted piperazine ring.

Molecular Formula C14H25Cl2N3
Molecular Weight 306.3 g/mol
CAS No. 1803584-07-7
Cat. No. B1432109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride
CAS1803584-07-7
Molecular FormulaC14H25Cl2N3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N.Cl.Cl
InChIInChI=1S/C14H23N3.2ClH/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14;;/h8-11H,4-7,15H2,1-3H3;2*1H
InChIKeyXHVOQXXIZAZVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline Dihydrochloride (CAS 1803584-07-7) and Its Role in Research Procurement


3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride (CAS 1803584-07-7) is a substituted aniline building block belonging to the anilinopiperazine class [1]. Its structure combines a meta‑methylaniline core with an N‑4 isopropyl‑substituted piperazine ring . The dihydrochloride salt form (C₁₄H₂₃N₃·2HCl, MW 306.27 g/mol) is supplied primarily as a research intermediate for kinase‑focused medicinal chemistry and CNS‑targeted probe synthesis , typically at ≥95% purity [2].

Why Generic Substitution of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline Dihydrochloride Fails in Quantitative Research Workflows


In‑class anilinopiperazine building blocks cannot be interchanged without altering the physicochemical and target‑engagement profile of the final probe molecule. The N‑4 substituent on the piperazine ring directly modulates lipophilicity, basicity, and steric fit at kinase ATP‑binding sites [1]. Replacing the isopropyl group with a methyl, ethyl, or unsubstituted piperazine shifts logP, hydrogen‑bonding capacity, and off‑target kinase selectivity patterns in ways that break SAR continuity across a lead series . Procurement teams that substitute the closest available analog risk invalidating months of medicinal chemistry optimisation.

Quantitative Differentiation of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline Dihydrochloride Against Closest Analogs


Computed Lipophilicity (XLogP3) Contrast: Isopropyl vs. Methyl N‑4 Substituent

The isopropyl‑bearing target compound (free base, CAS 1708321-67-8) has a computed XLogP3 of 2.2, whereas the direct methyl‑piperazine comparator 3‑methyl‑5‑(4‑methylpiperazin‑1‑yl)aniline (CAS 1283736-97-9) shows XLogP3 = 1.5 [1]. This 0.7 log unit increase translates to a roughly five‑fold higher octanol‑water partition coefficient, consistent with the known lipophilicity enhancement of the isopropylpiperazine moiety versus smaller N‑alkyl groups .

Lipophilicity SAR Medicinal chemistry

Isopropylpiperazine Moiety Confers Enhanced Hydrophobic Contact in Kinase ATP‑Binding Pockets

X‑ray crystallography of anilinopiperazine derivatives bound to CDK2 and CHK1 reveals that the N‑4 isopropyl group occupies a hydrophobic sub‑pocket adjacent to the gatekeeper residue, providing additional van der Waals contacts that smaller N‑alkyl substituents (methyl, ethyl) cannot replicate [1]. In a published anilinopiperazine series, the isopropyl‑containing analogue (compound 39) achieved >100‑fold selectivity for CHK1 over CDK2, while smaller N‑alkyl variants showed substantially reduced selectivity windows .

Kinase inhibition CDK2/CHK1 Selectivity

Dihydrochloride Salt Form Enables Aqueous Solubility and Direct Formulation

The dihydrochloride salt (CAS 1803584-07-7) provides markedly improved aqueous solubility over the free‑base form (CAS 1708321-67-8), which is only sparingly soluble in aqueous media . While quantitative solubility data for this specific compound are not publicly reported, the class‑level behavior of aniline dihydrochloride salts indicates solubility increases of 10‑ to 100‑fold relative to the corresponding free base in pH‑neutral aqueous buffers [1]. This form advantage is absent for comparator building blocks supplied only as free bases (e.g., 3‑methyl‑5‑(4‑ethylpiperazin‑1‑yl)aniline).

Solubility Salt form Bioassay

Substitution Pattern Directs Metabolic Soft‑Spot Avoidance: meta‑Methyl vs. para‑Substituted Anilines

The meta‑methyl substitution on the aniline ring sterically shields the adjacent amine from CYP450‑mediated N‑oxidation, a metabolic liability well‑documented for para‑substituted aniline regioisomers . In comparative microsomal stability studies on arylpiperazine series, meta‑methyl anilines consistently exhibited longer half‑lives (t₁/₂) than their para‑substituted counterparts, with reported t₁/₂ improvements of 2‑ to 3‑fold in human liver microsomes [1].

Metabolic stability CYP450 Regioisomer

Highest‑Value Application Scenarios for 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline Dihydrochloride Based on Quantitative Evidence


Kinase‑Focused Fragment Elaboration and Lead Optimisation

When the project goal is to improve kinase selectivity while maintaining CNS multiparameter scores, this dihydrochloride building block is the preferred intermediate. Its isopropylpiperazine moiety provides a hydrophobic contact in the kinase back pocket that smaller N‑alkyl groups cannot replicate, with published analogues achieving >100‑fold CHK1/CDK2 selectivity [1]. The meta‑methyl substitution additionally protects against N‑oxidative metabolism, extending microsomal half‑life [2].

CNS Penetrant Probe Synthesis Requiring Balanced Lipophilicity

With a computed XLogP3 of ~2.2, the free base sits within the optimal CNS drug‑likeness range (1–3) while offering a 0.7 log unit advantage over the methyl‑piperazine comparator (XLogP3 1.5) [1]. This positions the compound as a strategic choice for CNS kinase targets (e.g., GSK3β, CDK5) where both permeability and solubility must be balanced, and where the dihydrochloride salt directly supports aqueous assay formats [2].

Structure–Activity Relationship (SAR) Studies on N‑4 Piperazine Substitution

In lead series where the N‑4 substituent on the piperazine ring is being systematically varied, this compound serves as the isopropyl reference point. Head‑to‑head comparisons with the N‑methyl (XLogP3 1.5), N‑ethyl, and N‑propyl analogs allow the medicinal chemist to correlate incremental lipophilicity changes with target engagement, selectivity, and ADME parameters, with the isopropyl variant providing the optimal steric and lipophilic balance for the hydrophobic sub‑pocket characterised in CDK2/CHK1 co‑crystal structures [1].

Direct‑to‑Assay Procurement for High‑Throughput Screening Libraries

The dihydrochloride salt form (CAS 1803584-07-7) eliminates the need for pre‑formulation solubilisation steps common with free‑base building blocks. Procurement teams building kinase‑focused or GPCR‑targeted screening libraries can plate the compound directly from aqueous stock solutions, reducing DMSO carry‑over and improving data quality in biochemical and cell‑based assays [1].

Quote Request

Request a Quote for 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.